
Boc-(R)-3-Amino-3-(3-nitrophenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of oxalyl chloride in methanol to achieve selective deprotection of the N-Boc group . Another method employs a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for efficient and sustainable deprotection .
Industrial Production Methods
Industrial production methods for Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid often focus on optimizing reaction conditions to achieve high yields and purity. The use of deep eutectic solvents and mild deprotection methods are favored for their environmental sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid or oxalyl chloride in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Scientific Research Applications
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the nitrophenyl moiety can participate in various chemical reactions. The compound’s effects are mediated through pathways involving its amino and nitro groups, which can undergo transformations to yield biologically active derivatives .
Comparison with Similar Compounds
Similar Compounds
- Boc-®-3-Amino-3-(4-nitrophenyl)-propionic acid
- Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid
- Boc-®-3-Amino-3-(3-chlorophenyl)-propionic acid
Uniqueness
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H18N2O6 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(2R)-2-[amino-(3-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-5-4-6-9(7-8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1 |
InChI Key |
UJQXURDTIAHRTB-NFJWQWPMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


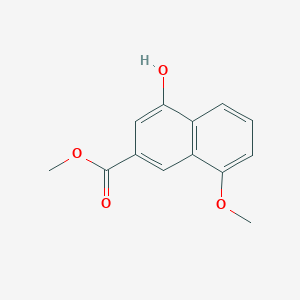
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

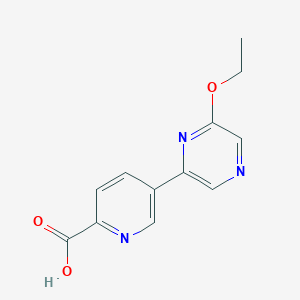
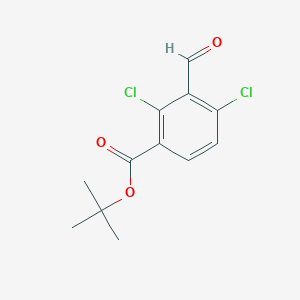
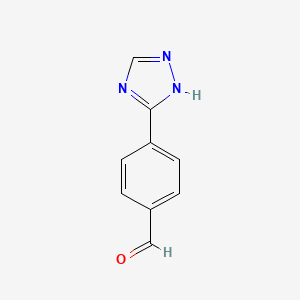

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
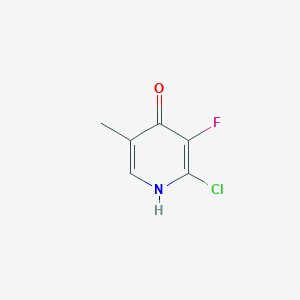
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
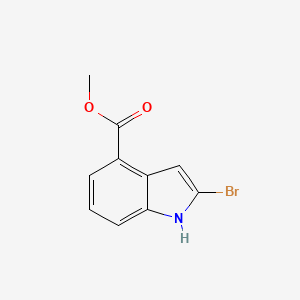
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
